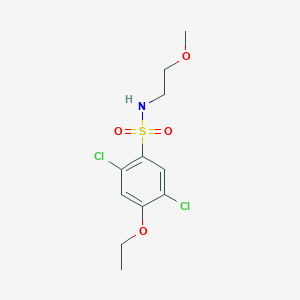
5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether, also known as BPP-9, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether works by binding to the ATP-binding site of PKC, which prevents the enzyme from phosphorylating its substrates. This inhibition of PKC activity leads to a decrease in the phosphorylation of downstream signaling molecules, which ultimately results in the inhibition of cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether inhibits the growth of cancer cells and induces apoptosis in these cells. Additionally, 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This inhibition of angiogenesis has potential applications in the treatment of cancer and other diseases that are characterized by abnormal blood vessel growth.
实验室实验的优点和局限性
One of the main advantages of using 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether in lab experiments is its high potency and selectivity for PKC inhibition. This allows for precise control over the inhibition of PKC activity, which is essential for studying the role of PKC in various cellular processes. Additionally, 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether is stable in solution, which makes it easy to use in lab experiments.
One of the limitations of using 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether in lab experiments is its relatively high cost compared to other PKC inhibitors. Additionally, 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
未来方向
There are many potential future directions for the use of 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether in scientific research. One area of research that has received significant attention is the potential use of 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether as a therapeutic agent for the treatment of cancer. In addition to its anti-cancer effects, 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether has also been shown to have potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases.
Another area of research that has received attention is the development of more potent and selective PKC inhibitors based on the structure of 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether. These compounds could have potential applications in the treatment of diseases that are characterized by PKC dysregulation.
Conclusion
In conclusion, 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether is a potent and selective PKC inhibitor that has potential applications in scientific research and the treatment of various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are many potential future directions for the use of 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether in scientific research, and further studies are needed to fully understand its potential applications.
合成方法
The synthesis of 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether involves a multi-step process that starts with the reaction of 5-bromo-2-nitrophenol with pyrrolidine to form 5-bromo-2-(1-pyrrolidinyl)phenol. This intermediate is then reacted with chlorosulfonic acid to form 5-bromo-2-(1-pyrrolidinylsulfonyl)phenol. Finally, the sulfonyl group is protected with an ethyl ether group to form 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether.
科学研究应用
5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether has been extensively studied for its potential applications in scientific research. One of the most significant applications of 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether is its use as a PKC inhibitor. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. PKC dysregulation has been linked to the development of many diseases, including cancer, diabetes, and cardiovascular diseases. By inhibiting PKC, 5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether has the potential to be used as a therapeutic agent for the treatment of these diseases.
属性
产品名称 |
5-Bromo-2-(1-pyrrolidinylsulfonyl)phenyl ethyl ether |
|---|---|
分子式 |
C12H16BrNO3S |
分子量 |
334.23 g/mol |
IUPAC 名称 |
1-(4-bromo-2-ethoxyphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C12H16BrNO3S/c1-2-17-11-9-10(13)5-6-12(11)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8H2,1H3 |
InChI 键 |
FRWAEXVGXWWZQW-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2 |
规范 SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B288515.png)